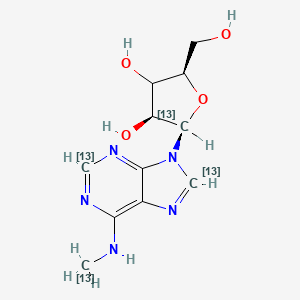

N6-Methyladenosine-13C4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15N5O4 |

|---|---|

Molecular Weight |

285.24 g/mol |

IUPAC Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-[6-((113C)methylamino)purin-9-yl](513C)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O4/c1-12-9-6-10(14-3-13-9)16(4-15-6)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11,17-19H,2H2,1H3,(H,12,13,14)/t5-,7?,8+,11-/m1/s1/i1+1,3+1,4+1,11+1 |

InChI Key |

VQAYFKKCNSOZKM-XLMPEZCFSA-N |

Isomeric SMILES |

[13CH3]NC1=C2C(=N[13CH]=N1)N([13CH]=N2)[13C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Role of N6-Methyladenosine (m6A) in mRNA Stability: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic messenger RNA (mRNA), emerging as a critical regulator of post-transcriptional gene expression.[1][2][3] This dynamic and reversible modification, installed by "writer" complexes and removed by "erasers," influences nearly every aspect of the mRNA life cycle. The functional outcome of an m6A mark is dictated by a suite of "reader" proteins that bind to the modified site and determine the transcript's fate. A key function of m6A is the modulation of mRNA stability, a process with a striking duality: m6A can either target an mRNA for rapid degradation or protect it to enhance its stability. This guide provides an in-depth technical overview of the molecular mechanisms governing this dual role, presents quantitative data on m6A-dependent changes in mRNA half-life, details key experimental protocols, and visualizes the core pathways involved.

The Core m6A Regulatory Machinery

The fate of an m6A-modified transcript is orchestrated by a precise interplay of three classes of proteins:

-

Writers (Methyltransferases): The m6A mark is co-transcriptionally deposited by a large nuclear methyltransferase complex. The core components are the catalytic subunit METTL3 and its stabilizing partner METTL14.[4][5][6] Additional regulatory proteins, including WTAP, VIRMA, ZC3H13, and HAKAI, are crucial for guiding the complex to specific RNA sequences, typically the consensus motif RRACH (where R=A/G, H=A/C/U).[7]

-

Erasers (Demethylases): The reversibility of m6A is conferred by two key demethylases in the AlkB family of dioxygenases: the fat mass and obesity-associated protein (FTO) and ALKBH5.[4][6] These enzymes oxidatively remove the methyl group from adenosine, demonstrating that the m6A modification is a dynamic regulatory mark.

-

Readers (m6A-Binding Proteins): Reader proteins are the ultimate effectors of the m6A mark. They selectively recognize and bind to m6A-containing transcripts, recruiting other factors to mediate downstream functions. Their roles in mRNA stability are strikingly divergent.[8]

The Dichotomy of m6A in mRNA Stability

The decision to stabilize or degrade an m6A-modified mRNA is primarily determined by the specific reader protein that binds to it.

m6A-Mediated mRNA Destabilization

The most well-documented pathway for m6A-mediated mRNA decay is driven by the YTH domain-containing family of proteins, particularly YTHDF2.[1][9][10]

-

Mechanism of YTHDF2-Mediated Decay: YTHDF2 is the principal reader that directs m6A-modified mRNAs towards degradation.[11][[“]] Upon binding to an m6A site, YTHDF2 initiates decay through at least two distinct mechanisms:

-

Deadenylation-Dependent Decay: YTHDF2's N-terminal region directly recruits the CCR4-NOT deadenylase complex.[[“]][13][14] This complex efficiently shortens the poly(A) tail of the target mRNA, a rate-limiting step that triggers subsequent degradation by exonucleases.

-

Endoribonucleolytic Cleavage: In some contexts, YTHDF2 can partner with the adaptor protein HRSP12 to recruit the RNase P/MRP complex, which internally cleaves the mRNA transcript, leading to its rapid degradation.[[“]][13][15]

-

Binding of YTHDF2 often results in the translocation of the mRNA-protein complex from the translating pool to cytoplasmic processing bodies (P-bodies), which are granules enriched in enzymes involved in mRNA decay.[1][10][14] While all three YTHDF proteins (YTHDF1, 2, and 3) may have some redundant functions in promoting decay, YTHDF2 is considered the primary effector of this process.[[“]]

Figure 1: YTHDF2-mediated mRNA decay pathway.

m6A-Mediated mRNA Stabilization

In stark contrast to the YTHDF family, the Insulin-like Growth Factor 2 mRNA-Binding Proteins (IGF2BPs: IGF2BP1, IGF2BP2, and IGF2BP3) have been identified as a distinct class of m6A readers that protect their target transcripts from decay.[3][16][17]

-

Mechanism of IGF2BP-Mediated Stabilization: IGF2BPs recognize m6A within a GG(m6A)C consensus sequence and stabilize thousands of target mRNAs, including many oncogenes like MYC and PEG10.[5][16][18] The proposed mechanisms involve:

-

Steric Hindrance: By binding to the m6A site, IGF2BPs may physically shield the mRNA from access by ribonucleases or decay-inducing proteins.

-

Recruitment of Stabilizing Factors: IGF2BPs can recruit other protein partners, such as the poly(A)-binding protein (PABPC1) or the RNA-binding protein HuR (ELAVL1), which are known to enhance mRNA stability and translation.[18][19][20]

-

This stabilization role reveals a different facet of m6A regulation, where the mark serves as a signal for preservation rather than destruction.[4][17] The RNA-binding protein HuR has also been shown to interact with m6A-modified transcripts, often leading to their stabilization, although its binding can be context-dependent.[14][19][20] In some cases, m6A can block HuR binding, while in others, METTL3-mediated methylation recruits HuR to stabilize transcripts like SOX2.[14][20][21]

Figure 2: IGF2BP-mediated mRNA stabilization pathway.

Quantitative Analysis of m6A's Impact on mRNA Half-Life

The effect of m6A pathway components on mRNA stability can be quantified by measuring mRNA half-lives following the depletion or overexpression of writers, erasers, or readers.

| Target mRNA(s) | Experimental System | Perturbation | Change in mRNA Half-Life | Reference |

| Global YTHDF2 Targets | Human HeLa & HEK293T cells | Knockdown of YTHDF2 | Significant increase in half-life for >3,000 transcripts | [1][22] |

| MYC | Human cancer cells | Silencing of IGF2BPs | Decreased MYC mRNA stability | [16][23] |

| PEG10 | Endometrial cancer cells | Knockdown of IGF2BP1 | Decreased PEG10 mRNA stability | [18] |

| Global m6A-mRNAs | Mouse embryonic stem cells | Knockdown of METTL3/METTL14 | Increased mRNA stability (due to reduced m6A and YTHDF2 binding) | [24] |

| ITGB1 | Prostatic carcinoma cells | Knockdown of HuR | Decreased ITGB1 mRNA stability | [20] |

| Global NMD Targets | Saccharomyces cerevisiae | Wild-type vs. upf3Δ mutant | Median half-life increased from 9.4 min (WT) to 11.6 min (mutant) | [25][26] |

| SOX2 | Glioma stem-like cells | METTL3-dependent | METTL3 recruits HuR to increase SOX2 mRNA stability | [20][21] |

Table 1: Summary of quantitative and qualitative data on the effects of m6A machinery on mRNA stability.

Key Experimental Protocols

Investigating the role of m6A in mRNA stability requires specialized techniques to map m6A sites and to measure mRNA decay rates accurately.

MeRIP-Seq: Transcriptome-Wide m6A Mapping

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq) is the foundational method for identifying m6A sites across the transcriptome.[27][28][29][30][31]

Figure 3: Experimental workflow for MeRIP-Seq.

Detailed Methodology:

-

Material Preparation: Collect high-quality cell or tissue samples. Ensure all buffers and equipment are RNase-free.[28][32]

-

RNA Extraction & Fragmentation: Extract total RNA using a method like TRIzol, followed by mRNA purification. Fragment the mRNA to an average size of 100-200 nucleotides using enzymatic or chemical methods.[28][32]

-

Immunoprecipitation (IP): A portion of the fragmented RNA is kept as an "input" control. The rest is incubated with magnetic beads conjugated to a highly specific anti-m6A antibody to capture m6A-containing fragments.[27][28][33]

-

Washing and Elution: The beads are washed stringently to remove non-specifically bound RNA. The enriched, m6A-containing RNA fragments are then eluted.[28]

-

Library Construction & Sequencing: Standard sequencing libraries are prepared from both the immunoprecipitated (IP) and the input RNA samples. These libraries are then sequenced using a high-throughput platform.[28][31][33]

-

Bioinformatic Analysis: Sequencing reads are aligned to a reference genome/transcriptome. Bioinformatic tools are used to identify "peaks" in the IP sample that are significantly enriched over the input sample, indicating the locations of m6A modifications.[29][34]

SLAM-seq: Measuring mRNA Decay Rates

SLAM-seq (SH-linked alkylation for the metabolic sequencing of RNA) is a powerful metabolic labeling technique to determine transcript half-lives globally.[25][35][36][37]

Figure 4: Experimental workflow for SLAM-seq.

Detailed Methodology:

-

Metabolic Labeling: Cells are pulsed with a modified nucleoside, 4-thiouridine (4sU), which is incorporated into newly transcribed RNA.[35]

-

Chase: After the pulse period, the 4sU-containing medium is removed and replaced with medium containing a high concentration of standard uridine. This prevents further incorporation of 4sU, allowing the tracking of the labeled RNA population over time.[25]

-

Time-Course Collection: Cells are harvested at various time points after the start of the chase.

-

RNA Extraction and Alkylation: Total RNA is extracted from the collected cells. The thiol group on the incorporated 4sU is then chemically alkylated, typically using iodoacetamide.[35]

-

Library Preparation and Sequencing: During reverse transcription for library preparation, the alkylated 4sU is read as a cytosine (C) instead of a thymine (T) by the reverse transcriptase. This results in characteristic T-to-C conversions in the sequencing data, which specifically mark the transcripts that were newly synthesized during the pulse.

-

Data Analysis: By quantifying the decrease in the fraction of T-to-C-containing reads for each transcript over the time course, the specific decay rate and half-life can be precisely calculated.[25][36]

Conclusion and Future Directions

The N6-methyladenosine modification is a pivotal regulator of mRNA fate, with a sophisticated, context-dependent role in controlling mRNA stability. The dichotomy between YTHDF2-mediated decay and IGF2BP-mediated stabilization provides a clear example of how a single chemical mark can elicit opposing biological outcomes. This duality is not determined by the m6A mark alone but by the cohort of reader proteins expressed in a given cell type and their recruitment to specific transcripts.[3][4]

For researchers and drug development professionals, understanding this regulatory network is paramount. The enzymes and reader proteins of the m6A pathway represent a promising class of therapeutic targets for diseases driven by aberrant gene expression, including cancer.[5][18] Future work will continue to unravel the complex interplay between different reader proteins, the influence of m6A on mRNA structure, and the development of small-molecule inhibitors to precisely modulate the stability of disease-relevant transcripts. The continued application of advanced techniques like MeRIP-Seq and SLAM-seq will be essential in dissecting these intricate mechanisms and translating fundamental knowledge of the epitranscriptome into novel therapeutic strategies.

References

- 1. m6A-dependent regulation of messenger RNA stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. m6A RNA methylation: from mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. RNA m6A modification, signals for degradation or stabilisation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | N6-Methyladenosine, DNA Repair, and Genome Stability [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. whatisepigenetics.com [whatisepigenetics.com]

- 10. [PDF] m6A-dependent regulation of messenger RNA stability | Semantic Scholar [semanticscholar.org]

- 11. Understanding YTHDF2-mediated mRNA degradation by m6A-BERT-Deg - PMC [pmc.ncbi.nlm.nih.gov]

- 12. consensus.app [consensus.app]

- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 14. Update: Mechanisms underlying N6-methyladenosine modification of eukaryotic mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation | Semantic Scholar [semanticscholar.org]

- 18. IGF2BP1 overexpression stabilizes PEG10 mRNA in an m6A-dependent manner and promotes endometrial cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N6-methyladenosine modifications: interactions with novel RNA-binding proteins and roles in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 20. METTL3 enhances cell adhesion through stabilizing integrin β1 mRNA via an m6A-HuR-dependent mechanism in prostatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 29. rna-seqblog.com [rna-seqblog.com]

- 30. Comparison of m6A Sequencing Methods - CD Genomics [cd-genomics.com]

- 31. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. sysy.com [sysy.com]

- 33. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 34. A protocol for RNA methylation differential analysis with MeRIP-Seq data and exomePeak R/Bioconductor package - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Determining mRNA Stability by Metabolic RNA Labeling and Chemical Nucleoside Conversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Global SLAM-seq for accurate mRNA decay determination and identification of NMD targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. SLAMseq kits | Publications | Lexogen [lexogen.com]

The Dawn of a New Layer of Gene Regulation: A Technical History of N6-Methyladenosine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The field of epitranscriptomics, the study of post-transcriptional modifications of RNA, has revolutionized our understanding of gene regulation. At the forefront of this revolution is N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). Once considered a static mark, m6A is now recognized as a dynamic and reversible modification that plays a pivotal role in virtually every aspect of RNA metabolism. This technical guide provides a comprehensive overview of the discovery and history of m6A, from its initial detection in the 1970s to the elucidation of the complex molecular machinery that writes, erases, and reads this critical mark. We will delve into the key experiments, the evolution of detection methodologies, and the signaling pathways through which m6A exerts its profound influence on cellular function. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the foundational discoveries that have shaped this exciting and rapidly evolving field.

The Initial Discovery: A Glimpse into a Modified World (1970s)

The story of N6-methyladenosine begins in the mid-1970s, a period of intense investigation into the structure and function of eukaryotic mRNA. Several research groups, working independently, reported the presence of a novel methylated adenosine within the poly(A) tracts and internal regions of mRNA.

Key among these early discoveries were the works of Desrosiers, Friderici, and Rottman in 1974, who identified m6A in the mRNA of Novikoff hepatoma cells. Shortly thereafter, in 1974, Perry and Kelley also reported the existence of methylated mRNA in mouse L cells. In 1975, Lavi and Shatkin further contributed to this growing body of evidence by identifying m6A in simian virus 40 (SV40)-specific RNA.

These initial identifications were made possible by the analytical techniques of the time, primarily relying on radiolabeling and chromatographic separation.

Experimental Protocols: Early Detection of m6A

The pioneering researchers of the 1970s utilized a combination of radiolabeling, enzymatic digestion, and chromatography to identify and quantify m6A. The general workflow was as follows:

1. Radiolabeling of RNA:

-

Cells were cultured in the presence of a radiolabeled methyl donor, typically L-[methyl-³H]methionine or L-[methyl-¹⁴C]methionine. This allowed for the incorporation of a radioactive methyl group onto newly synthesized RNA.

2. Isolation of mRNA:

-

Total RNA was extracted from the cells.

-

Polyadenylated [poly(A)] mRNA was then selectively isolated using oligo(dT)-cellulose chromatography, which exploits the affinity of the poly(A) tail of mRNA for the oligo(dT) resin.

3. Enzymatic Digestion of mRNA:

-

The purified mRNA was completely digested into its constituent nucleosides using a cocktail of enzymes, typically including RNase T2 and bacterial alkaline phosphatase.

4. Chromatographic Separation and Identification of m6A:

-

The resulting mixture of radiolabeled nucleosides was then separated using two-dimensional paper chromatography or thin-layer chromatography (TLC).

-

The identity of the separated spots was determined by comparing their migration patterns to those of known, non-radioactive nucleoside standards, which were run in parallel and visualized under UV light.

-

The radioactive spot corresponding to m6A was then excised, and the amount of radioactivity was quantified using a scintillation counter.

5. Quantitative Analysis:

-

The abundance of m6A was typically expressed as a ratio of the radioactivity in the m6A spot to the total radioactivity in all adenosine spots (m6A + A), providing an early estimate of the m6A/A ratio.

A Field Reawakens: The Discovery of Dynamic Regulation

For several decades following its initial discovery, m6A research remained relatively dormant. The functional significance of this modification was unclear, and the tools to study it in a high-throughput manner were not yet available. This changed dramatically in the early 2010s with a series of landmark discoveries that revealed the dynamic and reversible nature of m6A methylation, ushering in the modern era of epitranscriptomics.

The "Eraser": FTO, the First m6A Demethylase

A pivotal moment came in 2011 with the discovery by Jia, Fu, and He that the fat mass and obesity-associated (FTO) protein, previously linked to obesity through genome-wide association studies, functions as an m6A demethylase. This finding was revolutionary as it demonstrated for the first time that RNA methylation is not a static mark but a reversible process, analogous to the well-established dynamic methylation of DNA and histones.

A Second "Eraser": The Discovery of ALKBH5

The discovery of FTO was quickly followed by the identification of a second m6A demethylase, AlkB homolog 5 (ALKBH5), in 2013 by two independent groups led by Chuan He and Yi-Gui Yang. This discovery solidified the concept of a dynamic m6A "epigenome" and suggested that different demethylases might have distinct roles and targets within the cell.

The "Writers": Unmasking the Methyltransferase Complex

While the "erasers" were being discovered, parallel efforts were underway to identify the "writers" responsible for installing the m6A mark. Although the methyltransferase complex had been partially purified in the 1990s by Bokar and colleagues, who identified a 70 kDa subunit (later named METTL3), the full composition of the complex remained elusive. In 2014, two groups independently reported that the core of the mammalian m6A methyltransferase complex is a heterodimer of METTL3 and METTL14.

The "Readers": Deciphering the m6A Code

The discovery of writers and erasers raised a critical question: how does the cell recognize and interpret the m6A mark to elicit a functional response? The answer came with the identification of "reader" proteins that specifically bind to m6A-containing RNA.

-

YTH Domain-Containing Proteins: The first family of m6A readers to be identified were the YTH (YT521-B homology) domain-containing proteins. In 2012, the Rechavi and He groups independently discovered that YTHDF2 binds to m6A-modified mRNA and promotes its degradation. This was followed by the characterization of YTHDF1, which was shown to promote the translation of m6A-modified transcripts, and YTHDC1, a nuclear reader involved in splicing.

-

IGF2BP Proteins: In 2018, the Chen and He groups identified the insulin-like growth factor 2 mRNA-binding proteins (IGF2BP1, IGF2BP2, and IGF2BP3) as a new class of m6A readers. Unlike the YTHDF proteins, which often lead to mRNA decay, the IGF2BPs were found to enhance the stability and promote the translation of their target mRNAs.

-

HNRNP Proteins: The heterogeneous nuclear ribonucleoprotein (HNRNP) family of proteins were also identified as m6A readers. In 2015, the Tavazoie group reported that HNRNPA2B1 can act as a nuclear reader of m6A, influencing alternative splicing and miRNA processing. Subsequent studies have also implicated other HNRNP proteins, such as HNRNPC, in mediating the effects of m6A on RNA structure and splicing.

Timeline of Key Discoveries

| Year | Discovery | Key Researchers/Seminal Paper |

| 1974 | First identification of N6-methyladenosine (m6A) in mRNA from Novikoff hepatoma cells. | Desrosiers, Friderici, and Rottman |

| 1974 | Identification of methylated messenger RNA in mouse L cells. | Perry and Kelley |

| 1975 | Identification of m6A in simian virus 40 (SV40)-specific RNA. | Lavi and Shatkin |

| 1997 | Purification and cDNA cloning of the S-adenosylmethionine-binding subunit of the human mRNA (N6-adenosine)-methyltransferase, later identified as METTL3. | Bokar et al. |

| 2011 | Discovery of FTO as the first m6A RNA demethylase, establishing the reversibility of the modification. | Jia, Fu, He, et al. |

| 2012 | First transcriptome-wide mapping of m6A using m6A-seq, revealing the consensus motif and distribution of m6A. | Dominissini, Rechavi, et al. |

| 2013 | Identification of ALKBH5 as the second m6A demethylase. | Zheng, He, et al. & Zheng, Yang, et al. |

| 2014 | Identification of the METTL3-METTL14 heterodimer as the core of the m6A methyltransferase complex. | Liu, He, et al. & Wang, He, et al. |

| 2014 | Identification of YTHDF2 as an m6A reader that promotes mRNA degradation. | Wang, He, et al. |

| 2015 | Identification of HNRNPA2B1 as a nuclear m6A reader that regulates alternative splicing and miRNA processing. | Alarcón, Tavazoie, et al. |

| 2018 | Identification of IGF2BP1/2/3 as a new family of m6A readers that enhance mRNA stability and translation. | Huang, Chen, et al. |

Evolution of m6A Detection Methods

The ability to study m6A has been intrinsically linked to the development of sensitive and specific detection methods.

| Method | Principle | Resolution | Key Advantages | Key Limitations |

| Paper/Thin-Layer Chromatography | Separation of radiolabeled nucleosides based on their physicochemical properties. | Not applicable | Quantitative | Labor-intensive, requires radioactivity, no sequence information. |

| m6A-seq/MeRIP-seq | Immunoprecipitation of m6A-containing RNA fragments followed by high-throughput sequencing. | ~100-200 nucleotides | Transcriptome-wide | Low resolution, antibody-dependent, potential for bias. |

| miCLIP (m6A individual-nucleotide resolution cross-linking and immunoprecipitation) | UV cross-linking of m6A antibodies to RNA, followed by immunoprecipitation and sequencing, which introduces specific mutations at the cross-link site. | Single nucleotide | High resolution | Technically challenging, potential for cross-linking biases. |

| SCARLET (site-specific cleavage and radioactive labeling followed by ligation-assisted extraction and thin-layer chromatography) | Site-specific cleavage of RNA, radioactive labeling, and analysis by TLC. | Single nucleotide | Quantitative at specific sites | Not high-throughput, requires knowledge of the target site. |

| Direct RNA Sequencing (Nanopore) | Detection of m6A as the native RNA molecule passes through a nanopore, causing characteristic changes in the electrical current. | Single nucleotide | No reverse transcription or amplification bias, provides single-molecule information. | Higher error rates compared to other sequencing methods, requires specialized bioinformatic tools. |

Experimental Protocol: m6A-seq (Methylated RNA Immunoprecipitation Sequencing)

The development of m6A-seq was a watershed moment in the field, enabling the first transcriptome-wide maps of m6A. The following is a generalized protocol based on the original method described by Dominissini et al. (2013).

1. RNA Fragmentation:

-

Purified poly(A) RNA is fragmented into ~100-nucleotide-long fragments using RNA fragmentation buffer or metal-ion-catalyzed hydrolysis.

2. Immunoprecipitation:

-

The fragmented RNA is incubated with an m6A-specific antibody.

-

The antibody-RNA complexes are then captured using protein A/G magnetic beads.

-

The beads are washed extensively to remove non-specifically bound RNA.

3. Elution and RNA Purification:

-

The m6A-containing RNA fragments are eluted from the antibody-bead complexes.

-

The eluted RNA is then purified.

4. Library Preparation and Sequencing:

-

cDNA libraries are prepared from both the immunoprecipitated (IP) RNA and a small fraction of the fragmented RNA that was set aside as an input control.

-

The libraries are then sequenced using a high-throughput sequencing platform.

5. Bioinformatic Analysis:

-

Sequencing reads from the IP and input samples are aligned to a reference genome.

-

Peak calling algorithms are used to identify regions of the transcriptome that are significantly enriched for m6A in the IP sample compared to the input.

-

These enriched regions, or "peaks," represent the locations of m6A modifications.

Signaling Pathways and Molecular Mechanisms

The discovery of the m6A machinery has led to a rapid expansion in our understanding of the molecular mechanisms through which this modification regulates gene expression.

YTHDF2-Mediated mRNA Decay

One of the best-characterized pathways is the YTHDF2-mediated degradation of m6A-containing mRNAs.

In this pathway, YTHDF2 recognizes and binds to m6A sites in the cytoplasm. The N-terminal region of YTHDF2 then directly recruits the CCR4-NOT deadenylase complex, which shortens the poly(A) tail of the mRNA. This deadenylation is a key step that triggers subsequent decapping and 5'-to-3' degradation of the transcript.

m6A and Alternative Splicing

In the nucleus, m6A can influence pre-mRNA splicing, often through the action of HNRNP reader proteins.

The "m6A-switch" model proposes that m6A modification can alter the local RNA structure, exposing or concealing binding sites for splicing factors like HNRNPC. The binding of HNRNPC can then influence the recruitment of the spliceosome to nearby splice sites, leading to either the inclusion or skipping of an exon.

m6A and Translation Initiation

m6A can also directly promote the initiation of translation, particularly under conditions where cap-dependent translation is compromised.

An m6A modification in the 5' untranslated region (UTR) of an mRNA can serve as a binding site for the eukaryotic initiation factor 3 (eIF3). This direct recruitment of eIF3 can then nucleate the assembly of the 43S pre-initiation complex, allowing for translation to begin in a cap-independent manner.

Conclusion and Future Perspectives

The journey of N6-methyladenosine from a curious observation to a central player in gene regulation has been remarkable. The discovery of the writers, erasers, and readers of m6A has provided a molecular framework for understanding how this modification impacts a vast array of cellular processes. The development of increasingly sophisticated detection methods continues to refine our view of the epitranscriptome, revealing new layers of complexity and regulation.

For researchers in basic science and drug development, the m6A pathway presents a wealth of opportunities. Dysregulation of m6A has been implicated in a growing number of diseases, including cancer, metabolic disorders, and viral infections. The enzymes that regulate m6A are attractive targets for small molecule inhibitors, and a deeper understanding of the molecular mechanisms of m6A function will undoubtedly pave the way for novel therapeutic strategies. The coming years promise to be a period of exciting discovery as we continue to unravel the secrets of this fascinating and fundamentally important RNA modification.

N6-Methyladenosine-13C4: A Technical Guide for Epitranscriptomics Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to N6-Methyladenosine (m6A) and Epitranscriptomics

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is a key player in the field of epitranscriptomics, which explores the role of RNA modifications in regulating gene expression.[1][2][3] This dynamic and reversible modification is installed by a "writer" complex, removed by "eraser" demethylases, and recognized by "reader" proteins, which collectively dictate the fate of the modified mRNA.[1] These processes influence mRNA splicing, stability, translation, and localization, thereby playing a crucial role in a wide range of biological processes and being implicated in various diseases, including cancer.[4][5]

The precise quantification of m6A is essential for understanding its regulatory functions. Stable isotope labeling coupled with mass spectrometry has emerged as a gold standard for the accurate measurement of RNA modifications.[6] N6-Methyladenosine-13C4 is a stable isotope-labeled version of m6A that serves as an invaluable tool for researchers. It is primarily used as an internal standard in stable isotope dilution mass spectrometry for the absolute quantification of m6A levels in biological samples.[6] This guide provides a comprehensive overview of the m6A signaling pathway and detailed protocols for the application of this compound in epitranscriptomics research.

The m6A Signaling Pathway: Writers, Erasers, and Readers

The regulation of m6A is a dynamic process orchestrated by three main classes of proteins:

-

Writers: These are methyltransferase complexes that catalyze the addition of a methyl group to adenosine residues. The core writer complex consists of METTL3 (the catalytic subunit) and METTL14, which form a stable heterodimer. Other associated proteins like WTAP, VIRMA, RBM15/15B, and ZC3H13 are also involved in guiding the complex to specific RNA sites.[3]

-

Erasers: These are demethylases that remove the methyl group from m6A. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5. Their activity makes the m6A modification reversible, allowing for dynamic regulation of the epitranscriptome.

-

Readers: These are proteins that specifically recognize and bind to m6A-modified RNA, thereby mediating the downstream functional consequences. The YTH domain-containing family of proteins (including YTHDF1, YTHDF2, YTHDF3, YTHDC1, and YTHDC2) are the most well-characterized m6A readers. They can influence the translation, degradation, and splicing of target mRNAs.[3]

Figure 1: The dynamic m6A RNA modification pathway.

Quantitative Analysis of m6A using this compound and LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of m6A.[7] The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for sample loss during preparation and for variations in ionization efficiency, thereby ensuring high accuracy and precision.

The general workflow for LC-MS/MS-based m6A quantification using a stable isotope dilution method is as follows:

Figure 2: Workflow for m6A quantification by LC-MS/MS.

Detailed Experimental Protocol: Absolute Quantification of m6A

This protocol outlines the steps for the absolute quantification of m6A in mRNA using this compound as an internal standard.

1. Materials and Reagents:

-

Cells or tissues of interest

-

TRIzol or other RNA extraction reagent

-

Oligo(dT) magnetic beads for mRNA purification

-

This compound (as internal standard)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase

-

LC-MS grade water, acetonitrile, and formic acid

-

Ammonium bicarbonate

2. Procedure:

-

RNA Extraction and mRNA Purification:

-

Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol).[8]

-

Purify mRNA from total RNA using oligo(dT) magnetic beads to minimize rRNA contamination. Perform two rounds of purification for high purity.

-

-

Sample Preparation for LC-MS/MS:

-

Quantify the purified mRNA.

-

To a known amount of mRNA (e.g., 200-500 ng), add a precise amount of this compound internal standard. The amount of the standard should be in a similar range to the expected amount of endogenous m6A.

-

Digest the mRNA to nucleosides by incubating with Nuclease P1 at 37°C for 2 hours.

-

Subsequently, add Bacterial Alkaline Phosphatase and incubate at 37°C for another 2 hours to dephosphorylate the nucleotides.[7]

-

Terminate the reaction and prepare the sample for LC-MS/MS analysis, which may include a final clean-up step to remove enzymes and salts.

-

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Perform mass spectrometry in positive ion mode using Multiple Reaction Monitoring (MRM) to detect the specific transitions for adenosine, m6A, and this compound.

-

-

Data Analysis and Quantification:

-

Generate a standard curve using known concentrations of unlabeled m6A and a fixed concentration of this compound.

-

Calculate the ratio of the peak area of endogenous m6A to the peak area of the this compound internal standard in the biological samples.

-

Determine the absolute amount of m6A in the original sample by comparing this ratio to the standard curve. The m6A level is often expressed as a ratio of m6A to total adenosine (m6A/A %).

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Adenosine (A) | 268.1 | 136.1 |

| N6-Methyladenosine (m6A) | 282.1 | 150.1 |

| This compound | 286.1 | 154.1 |

Table 1: Example MRM transitions for m6A and related compounds.

| Cell Line | Cancer Type | Global m6A/A (%) |

| FaDu | Hypopharynx Squamous Cell Carcinoma | 0.099 |

| Detroit 562 | Pharynx Squamous Cell Carcinoma | 0.098 |

| A-253 | Salivary Gland Squamous Cell Carcinoma | 0.087 |

| SCC-15 | Tongue Squamous Cell Carcinoma | 0.110 |

| A549 | Lung Carcinoma | Variable |

| HCT116 | Colorectal Carcinoma | Variable |

| U2OS | Osteosarcoma | Variable |

| HepG2 | Hepatocellular Carcinoma | ~0.3 (in total RNA) |

Table 2: Global m6A levels in various cancer cell lines as determined by LC-MS/MS.

MeRIP-seq: Transcriptome-wide Mapping of m6A

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq or m6A-seq) is a widely used technique to map the locations of m6A across the transcriptome.[9][10][11] The workflow involves fragmenting the mRNA, immunoprecipitating the m6A-containing fragments with an m6A-specific antibody, and then sequencing both the immunoprecipitated (IP) and input control samples.

While MeRIP-seq provides valuable information on the relative enrichment of m6A at specific sites, incorporating a spike-in control, such as an in vitro transcribed RNA with a known number of m6A modifications, can aid in normalizing data across experiments. While this compound itself is not directly used as a spike-in for MeRIP-seq, the principles of using internal standards are relevant for achieving more quantitative results.

Figure 3: General workflow of MeRIP-seq.

Applications in Drug Development

The critical role of m6A in cancer and other diseases has highlighted the m6A machinery as a promising target for therapeutic intervention.[5] Small molecule inhibitors targeting the writer and eraser proteins are being actively developed. Accurate and robust quantification of m6A is paramount in this process for:

-

Target Validation: Confirming that modulation of a specific writer or eraser enzyme leads to a corresponding change in global or gene-specific m6A levels.

-

Pharmacodynamic Biomarkers: Measuring changes in m6A levels in response to drug treatment to assess target engagement and biological activity.

-

Toxicology Studies: Evaluating off-target effects of drugs on the epitranscriptome.[1]

The use of this compound in stable isotope dilution LC-MS/MS provides the necessary precision and accuracy for these applications in the drug discovery and development pipeline.

Conclusion

This compound is an essential tool for researchers in the field of epitranscriptomics. Its application as an internal standard in LC-MS/MS enables the absolute quantification of m6A, providing a level of accuracy that is critical for elucidating the complex roles of this RNA modification in health and disease. The detailed protocols and workflows presented in this guide offer a starting point for researchers and drug development professionals to integrate this powerful technique into their studies, ultimately advancing our understanding of the epitranscriptome and paving the way for novel therapeutic strategies.

References

- 1. Emerging Roles of N6-Methyladenosine (m6A) Epitranscriptomics in Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epitranscriptomic(N6-methyladenosine) Modification of Viral RNA and Virus-Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The dynamic epitranscriptome: N6-methyladenosine and gene expression control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epitranscriptomic editing of the RNA N6-methyladenosine modification by dCasRx conjugated methyltransferase and demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 9. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 10. researchgate.net [researchgate.net]

- 11. How MeRIP-seq Works: Principles, Workflow, and Applications Explained - CD Genomics [rna.cd-genomics.com]

The Core Machinery of Epitranscriptomics: A Technical Guide to m6A Writer, Eraser, and Reader Proteins

For Researchers, Scientists, and Drug Development Professionals

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a pivotal role in the post-transcriptional regulation of gene expression.[1][2][3] This dynamic and reversible modification is installed, removed, and interpreted by a dedicated set of proteins known as "writers," "erasers," and "readers," respectively.[1][2][3] Dysregulation of this intricate process has been implicated in a wide range of human diseases, including various cancers, making these proteins attractive targets for therapeutic intervention.[4][5][6] This technical guide provides an in-depth overview of the core m6A machinery, detailing their functions, the signaling pathways they modulate, and the experimental methodologies used to study them.

The m6A Regulatory Machinery

The fate of an mRNA molecule can be significantly altered by the addition or removal of a methyl group at the N6 position of adenosine. This process is tightly controlled by the coordinated action of writer, eraser, and reader proteins.

m6A Writers: The Methyltransferase Complex

The deposition of m6A is catalyzed by a nuclear multiprotein methyltransferase complex.[7] The core of this complex is a heterodimer composed of Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[7] METTL3 serves as the catalytic subunit, binding the methyl donor S-adenosylmethionine (SAM), while METTL14 acts as an RNA-binding scaffold, enhancing the catalytic activity of METTL3.[7]

Several associated proteins are crucial for the function and localization of the writer complex. Wilms' tumor 1-associated protein (WTAP) does not possess catalytic activity but is essential for the localization of the METTL3-METTL14 heterodimer to nuclear speckles and for efficient RNA methylation in vivo.[7] Other components include VIRMA (Vir-like m6A methyltransferase associated), RBM15/15B, and ZC3H13, which contribute to the specificity and regulation of the methylation process.[3][8] The writer complex primarily targets a consensus sequence of RRACH (where R is A or G, and H is A, C, or U).[3]

m6A Erasers: The Demethylases

The reversible nature of m6A modification is ensured by the action of demethylases, or "erasers." To date, two such enzymes have been identified in mammals: fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[9][10] Both are α-ketoglutarate-dependent dioxygenases.[6]

FTO was the first RNA demethylase to be discovered and has been shown to have a preference for demethylating m6Am, a related modification at the 5' cap of mRNA, although it also acts on m6A.[11] ALKBH5 is considered a major m6A demethylase and plays a significant role in processes such as mRNA export and metabolism.[9] While both enzymes remove the methyl group from adenosine, they follow different catalytic pathways. FTO converts m6A to an intermediate, hm6A, before slowly releasing adenosine and formaldehyde, whereas ALKBH5 directly converts m6A to adenosine, rapidly releasing formaldehyde.[10]

m6A Readers: The Effector Proteins

The functional consequences of m6A modification are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-containing transcripts.[3] These reader proteins then influence various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[12][13]

The most well-characterized family of m6A readers are the YT521-B homology (YTH) domain-containing proteins.[3][12][14] This family includes:

-

YTHDF1: Primarily located in the cytoplasm, it is thought to promote the translation of m6A-modified mRNAs by interacting with translation initiation factors.[7][14]

-

YTHDF2: Also cytoplasmic, it is known to decrease the stability of m6A-containing transcripts by recruiting them to processing bodies (P-bodies) for degradation.[8][12]

-

YTHDF3: Works in concert with YTHDF1 to facilitate translation and with YTHDF2 to promote mRNA decay.[8]

-

YTHDC1: A nuclear reader that regulates the splicing of m6A-modified pre-mRNAs by recruiting splicing factors.[14][15]

-

YTHDC2: A cytoplasmic reader with roles in both translation and decay of target mRNAs.[8]

Beyond the YTH family, other proteins such as the eukaryotic initiation factor 3 (eIF3) and insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) also act as m6A readers, influencing translation and mRNA stability, respectively.[14]

Quantitative Overview of m6A Machinery Components

The following table summarizes the key proteins involved in m6A metabolism, their functions, and cellular localization.

| Category | Protein | Primary Function | Cellular Localization |

| Writers | METTL3 | Catalytic subunit of the methyltransferase complex[7] | Nucleus (primarily nuclear speckles)[7] |

| METTL14 | RNA-binding scaffold, enhances METTL3 activity[7] | Nucleus (primarily nuclear speckles)[7] | |

| WTAP | Localization and stabilization of the writer complex[7] | Nucleus (primarily nuclear speckles)[7] | |

| VIRMA, RBM15/15B, ZC3H13 | Regulatory subunits, substrate recognition[3][8] | Nucleus | |

| Erasers | FTO | Demethylase; removes methyl group from m6A and m6Am[9] | Nucleus and Cytoplasm |

| ALKBH5 | Demethylase; primarily targets m6A[9] | Nucleus | |

| Readers | YTHDF1 | Promotes translation of m6A-modified mRNA[7][14] | Cytoplasm |

| YTHDF2 | Promotes degradation of m6A-modified mRNA[8][12] | Cytoplasm (P-bodies) | |

| YTHDF3 | Modulates translation and decay of m6A-modified mRNA[8] | Cytoplasm | |

| YTHDC1 | Regulates splicing of m6A-modified pre-mRNA[14][15] | Nucleus | |

| YTHDC2 | Influences translation and decay of m6A-modified mRNA[8] | Cytoplasm | |

| IGF2BPs | Promote stability and storage of target mRNAs | Cytoplasm | |

| eIF3 | Promotes cap-independent translation[14] | Cytoplasm |

m6A Signaling Pathways in Cancer

The dynamic nature of m6A modification allows it to act as a crucial regulator in various cellular signaling pathways. Its dysregulation is a hallmark of many cancers, where it can influence tumorigenesis, proliferation, and drug resistance.[4][5]

The p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cellular response to DNA damage.[4] Recent studies have revealed a complex interplay between p53 and the m6A machinery. For instance, METTL3 can regulate p53 through both m6A-dependent and -independent mechanisms in response to DNA damage.[4] Furthermore, the m6A methyltransferases METTL3 and METTL14 have been shown to influence the MDM2/p53 signaling axis in acute myeloid leukemia (AML).[4] On the reader side, YTHDF2 has been reported to promote the degradation of p53 mRNA, highlighting its oncogenic potential.[4]

The Wnt/β-catenin Signaling Pathway

The Wnt signaling pathway is fundamental to both embryonic development and cancer progression.[2][5] m6A modification has been shown to directly impact the activity of this pathway. For example, in gastric cancer, inhibition of METTL14 leads to reduced m6A levels and subsequent activation of the Wnt signaling pathway.[2][5] Conversely, in hepatocellular carcinoma, upregulated METTL3 expression enhances Wnt/β-catenin signaling by promoting the expression of β-catenin, thereby accelerating tumor development.[2][5]

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in cancer.[2][5] m6A modification can modulate this pathway at multiple levels. In renal cell carcinoma, METTL3 acts as a tumor suppressor by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][5] In other contexts, METTL3 can promote the maturation of specific microRNAs (like pri-miR-126-5p) in an m6A-dependent manner, which in turn can regulate key components of the PI3K/Akt pathway.[2][5]

Experimental Protocols for m6A Analysis

A variety of techniques have been developed to detect and quantify m6A modifications, each with its own advantages and limitations.

m6A Dot Blot: Global m6A Quantification

The dot blot is a straightforward and cost-effective method for analyzing global changes in m6A levels in a total RNA or mRNA population.[16][17]

Detailed Methodology:

-

RNA Purification: Isolate total RNA from cells or tissues using a standard method like TRIzol extraction. For mRNA-specific analysis, purify mRNA from total RNA using oligo(dT)-conjugated magnetic beads.[18]

-

RNA Quantification and Denaturation: Determine the RNA concentration using a spectrophotometer. Prepare serial dilutions of the RNA samples. Denature the RNA by heating at 95°C for 3-5 minutes to disrupt secondary structures, followed by immediate chilling on ice.[18][19]

-

Membrane Transfer: Spot the denatured RNA samples onto a nitrocellulose or nylon membrane.

-

Crosslinking: Covalently link the RNA to the membrane using UV irradiation (254 nm) or by baking at high temperature (e.g., 120°C for 30 minutes).[16][19]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 2% BSA in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16][19]

-

Primary Antibody Incubation: Incubate the membrane with a specific anti-m6A antibody (typically at a 1:1,000 dilution) overnight at 4°C with gentle shaking.[16]

-

Washing: Wash the membrane three times with a wash buffer (e.g., PBST) for 5-10 minutes each to remove unbound primary antibody.[16][18]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP at a 1:10,000 dilution) for 1 hour at room temperature.[16][18]

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a chemiluminescence imaging system.[18]

-

Normalization: To ensure equal loading, the membrane can be stained with methylene blue to visualize the total amount of RNA spotted.[19]

MeRIP-Seq (m6A-Seq): Transcriptome-Wide m6A Mapping

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-Seq or m6A-Seq) is a powerful technique for identifying m6A sites across the entire transcriptome.[20][21][22] It combines the principles of immunoprecipitation with high-throughput sequencing.[20]

Detailed Methodology:

-

RNA Extraction and Poly(A) Selection: Extract high-quality total RNA from the biological sample. Purify polyadenylated [poly(A)] RNA to enrich for mRNA.

-

RNA Fragmentation: Fragment the purified mRNA into smaller pieces (typically around 100 nucleotides) using chemical or enzymatic methods.[22][23]

-

Immunoprecipitation (IP):

-

Take an aliquot of the fragmented RNA to serve as the "input" control, which represents the total transcriptome.[22]

-

Incubate the remaining fragmented RNA with a specific anti-m6A antibody at 4°C for 1-2 hours.[20]

-

Add Protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes. Incubate for another 30-60 minutes at 4°C.[20]

-

-

Washing: Wash the beads several times with stringent wash buffers to remove non-specifically bound RNA fragments.

-

Elution and RNA Purification: Elute the m6A-containing RNA fragments from the beads. Purify the eluted RNA (the "IP" sample) and the input control RNA.[24]

-

Library Construction: Prepare sequencing libraries from both the IP and input RNA samples. This involves reverse transcription to cDNA, end repair, A-tailing, and ligation of sequencing adapters.[20]

-

Sequencing: Sequence the prepared libraries using a high-throughput sequencing platform (e.g., Illumina).[20]

-

Bioinformatic Analysis:

-

Align the sequencing reads from both IP and input samples to a reference genome/transcriptome.

-

Use peak-calling algorithms (e.g., MACS2, exomePeak) to identify regions that are significantly enriched for m6A in the IP sample compared to the input control.[25] These enriched regions correspond to the locations of m6A modifications.

-

Other Advanced m6A Detection Methods

While dot blot and MeRIP-Seq are widely used, other techniques offer single-nucleotide resolution or quantitative analysis of specific sites.

| Method | Principle | Resolution | Key Advantage(s) | Key Limitation(s) |

| SCARLET | Site-specific cleavage, radioisotope labeling, and thin-layer chromatography.[26][27][28][29] | Single nucleotide | Highly accurate quantification of m6A stoichiometry at a specific site.[29] | Laborious, requires radioisotopes, low-throughput.[26][29] |

| SELECT | Single-base elongation and ligation-based qPCR amplification.[28] | Single nucleotide | Economic, time-saving, qPCR-based quantification for individual sites.[28][29] | Multiplexing can be challenging. |

| LEAD-m6A-seq | Builds on SELECT by coupling it to next-generation sequencing.[30] | Single nucleotide | High-throughput validation and detection of m6A at multiple selected sites.[30] | Requires specific probe design for sites of interest. |

| m6A-ELISA | Indirect enzyme-linked immunosorbent assay using an m6A-specific antibody.[31] | Global | Quick, simple, and accessible for measuring relative global m6A levels.[31] | Provides relative, not absolute, quantification. |

| Nanopore Direct RNA Sequencing | Detects electrical current changes as native RNA passes through a nanopore.[32] | Single nucleotide | Directly sequences native RNA without reverse transcription, detecting modifications in real-time.[32] | Higher error rates compared to second-generation sequencing; complex data analysis. |

Conclusion and Future Directions

The study of m6A writers, erasers, and readers has unveiled a new layer of gene regulation that is critical for cellular function and is frequently dysregulated in disease. The proteins that constitute this epitranscriptomic machinery represent a promising class of targets for the development of novel therapeutics, particularly in oncology. As detection technologies continue to improve in resolution, sensitivity, and throughput, our understanding of the dynamic m6A landscape will undoubtedly expand, paving the way for innovative diagnostic and therapeutic strategies that can precisely target the m6A regulatory network. The continued development of small molecule inhibitors and activators for m6A writers and erasers will be a key focus for drug development professionals aiming to harness the therapeutic potential of this fundamental biological process.

References

- 1. Effects of m6A modifications on signaling pathways in human cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]

- 3. epigentek.com [epigentek.com]

- 4. academic.oup.com [academic.oup.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. mdpi.com [mdpi.com]

- 7. Structural insights into the molecular mechanism of the m6A writer complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles and mechanisms of the m6A reader protein YTHDF1 in tumor biology and human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Depletion of the m6A demethylases FTO and ALKBH5 impairs growth and metastatic capacity through EMT phenotype change in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Structural Insights Into m6A-Erasers: A Step Toward Understanding Molecule Specificity and Potential Antiviral Targeting [frontiersin.org]

- 12. Frontiers | Main N6-Methyladenosine Readers: YTH Family Proteins in Cancers [frontiersin.org]

- 13. YTH Domain: A Family of N6-methyladenosine (m6A) Readers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reading m6A in the transcriptome: m6A-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [bio-protocol.org]

- 17. Analysis of N6-methyladenosine RNA Modification Levels by Dot Blotting [en.bio-protocol.org]

- 18. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 2.14. m6A dot blot [bio-protocol.org]

- 20. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 21. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. sysy.com [sysy.com]

- 25. rna-seqblog.com [rna-seqblog.com]

- 26. mdpi.com [mdpi.com]

- 27. Probing N 6-methyladenosine (m6A) RNA Modification in Total RNA with SCARLET | Springer Nature Experiments [experiments.springernature.com]

- 28. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Current progress in strategies to profile transcriptomic m6A modifications [frontiersin.org]

- 30. LEAD-m6A-seq for Locus-specific Detection of N6-methyladenosine and Quantification of Differential Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. m6A-ELISA, a simple method for quantifying N6-methyladenosine from mRNA populations - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Comprehensive Overview of m6A Detection Methods - CD Genomics [cd-genomics.com]

An In-depth Technical Guide to Epitranscriptomics and N6-methyladenosine (m6A)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epitranscriptomics: A New Frontier in Gene Regulation

The central dogma of molecular biology describes the flow of genetic information from DNA to RNA to protein. For decades, the primary focus of gene regulation has been on the genetic and epigenetic control of DNA transcription. However, it is now clear that RNA molecules, particularly messenger RNA (mRNA), are not mere passive carriers of information but are subject to a complex layer of post-transcriptional regulation. This emerging field is known as epitranscriptomics , which encompasses the study of diverse, reversible chemical modifications to RNA that do not alter the underlying nucleotide sequence.

Over 170 distinct RNA modifications have been identified, influencing every aspect of RNA metabolism, from splicing and nuclear export to stability and translation. These modifications act as a dynamic regulatory code, read by specific binding proteins to fine-tune gene expression in response to cellular signals and environmental cues. Among these, N6-methyladenosine (m6A) stands out as the most abundant and extensively studied internal modification in eukaryotic mRNA. Its discovery has revolutionized our understanding of gene regulation, implicating it in a vast array of biological processes and disease states, thereby opening new avenues for therapeutic intervention.

The Core of the Epitranscriptome: N6-methyladenosine (m6A)

N6-methyladenosine (m6A) is the methylation of the adenosine base at the nitrogen-6 position. This modification is highly conserved across species, from yeast to humans, and is particularly enriched within a consensus sequence of RRACH (where R = A or G; H = A, C, or U). In mammalian cells, m6A is a dynamic and reversible mark, installed by a "writer" complex, removed by "eraser" demethylases, and interpreted by "reader" proteins that bind to the m6A mark and elicit downstream functional effects. This interplay ensures precise spatiotemporal control over gene expression.

The m6A Regulatory Machinery

The fate of an m6A-modified transcript is dictated by a sophisticated interplay of three classes of proteins:

-

Writers (Methyltransferases): These enzymes are responsible for depositing the m6A mark onto mRNA. The primary writer is a multi-subunit methyltransferase complex. The core components are METTL3 (Methyltransferase-like 3), which serves as the catalytic subunit, and METTL14 , which acts as a scaffold to stabilize the complex and recognize the target RNA.[1] Other associated proteins, such as WTAP (Wilms' tumor 1-associating protein), help localize the complex to the nucleus and recruit it to target transcripts.[1]

-

Erasers (Demethylases): These enzymes catalyze the removal of the m6A modification, ensuring its reversibility. The two known erasers are FTO (Fat mass and obesity-associated protein) and ALKBH5 (AlkB homolog 5).[2] Both are α-ketoglutarate-dependent dioxygenases. The discovery of these erasers confirmed the dynamic nature of m6A, suggesting it is a regulatory mark that can be actively modulated.[2]

-

Readers (m6A-Binding Proteins): These proteins specifically recognize and bind to m6A-modified transcripts, translating the chemical mark into a functional consequence. The most prominent family of readers contains the YT521-B homology (YTH) domain. This family includes YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2 .[3][4]

-

YTHDF1 typically promotes the translation of its target mRNAs.[4]

-

YTHDF2 is primarily known for directing m6A-marked mRNAs towards degradation.[4]

-

YTHDF3 can synergize with both YTHDF1 to promote translation and YTHDF2 to facilitate decay.[4]

-

YTHDC1 is a nuclear reader that influences mRNA splicing and export. Another class of readers includes the IGF2BP (Insulin-like growth factor 2 mRNA-binding protein) family (IGF2BP1/2/3), which tends to enhance the stability and promote the translation of their target mRNAs in an m6A-dependent manner.[1]

-

References

- 1. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]

- 2. Insights into the m6A demethylases FTO and ALKBH5 : structural, biological function, and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of m6A modification in dysregulation of Wnt/β-catenin pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]

N6-Methyladenosine (m6A) in Viral Replication: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic RNA, playing a pivotal role in RNA metabolism, including stability, translation, and splicing[1][2]. This epitranscriptomic mark is dynamically regulated by a set of cellular proteins—'writers', 'erasers', and 'readers'—that install, remove, and recognize the modification, respectively[1][3]. A growing body of evidence reveals that viruses, from retroviruses to large DNA viruses, extensively interact with the host m6A machinery, leading to complex and often contradictory outcomes for viral replication and host immunity. Viral RNAs can be m6A-modified, and the host's m6A landscape is often altered upon infection[4][5]. This guide provides an in-depth technical overview of the multifaceted role of m6A in viral replication, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core molecular pathways.

The N6-Methyladenosine (m6A) Regulatory Machinery

The fate of an m6A-modified RNA is determined by a coordinated group of cellular proteins. Understanding these components is fundamental to deciphering the role of m6A in virology. The machinery is broadly categorized into three classes.[6]

-

Writers (Methyltransferase Complex): This complex installs the methyl group onto adenosine residues, typically within a "RRACH" consensus sequence (where R=A or G; H=A, C, or U)[6]. The core catalytic component is a heterodimer of METTL3 and METTL14.[7] Other ancillary proteins, including WTAP, VIRMA, and ZC3H13, are crucial for localizing the complex to specific RNA sites and ensuring its stability.[6][8]

-

Erasers (Demethylases): These enzymes mediate the removal of m6A, making the modification reversible. The two known erasers in mammals are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5).[3][6] Their activity allows for dynamic regulation of the RNA methylome in response to cellular stimuli, including viral infection.[9]

-

Readers (m6A-Binding Proteins): Reader proteins recognize and bind to m6A-modified RNA, executing downstream biological functions.[1][10] The most studied family is the YT521-B homology (YTH) domain-containing proteins:

-

YTHDF1, YTHDF2, YTHDF3: Primarily cytoplasmic proteins. YTHDF1 is thought to promote the translation of m6A-RNA, YTHDF2 primarily targets m6A-RNA for degradation, and YTHDF3 may act in concert with both.[2][7]

-

YTHDC1: A nuclear reader that influences the splicing and nuclear export of m6A-modified transcripts.[11][12]

-

Other proteins like the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs) have also been identified as m6A readers.[6][10]

-

The Dichotomous Role of m6A in Viral Life Cycles

The interaction between the m6A pathway and viruses is not uniform; it can be strongly pro-viral, antiviral, or context-dependent, varying with the virus, host cell type, and stage of infection.

Pro-Viral Functions of m6A

In many cases, viruses hijack the host m6A machinery to enhance their replication.

-

Human Immunodeficiency Virus (HIV-1): m6A modification plays a multifaceted role in HIV-1 infection.[1] m6A marks within the 3' UTR of viral mRNAs are recognized by YTHDF readers, which enhances viral gene expression and overall replication.[2][7] Furthermore, m6A modification of the Rev Response Element (RRE) enhances the binding of the viral Rev protein, which is critical for the nuclear export of unspliced and partially spliced viral RNAs.[7]

-

Influenza A Virus (IAV): IAV was one of the first viruses in which m6A was identified.[13] The modification is generally considered pro-viral. Depletion of the writer METTL3 or the reader YTHDF2 reduces IAV replication, while depletion of the eraser ALKBH5 also inhibits viral replication by a distinct mechanism.[13][14] m6A has also been shown to regulate the splicing of the viral NS mRNA, a process critical for producing viral proteins that counteract host immunity.[11][12]

-

Herpesviruses (HSV-1): For DNA viruses like Herpes Simplex Virus 1, which replicate in the nucleus, m6A plays a significant positive role.[11] Chemical inhibition of methylation using 3-deazaadenosine (DAA) can lead to a more than 1,000-fold decrease in viral replication.[11][15] Conversely, overexpression of METTL3 promotes HSV-1 replication.[11][15]

-

Respiratory Syncytial Virus (RSV): The viral genome and mRNAs of RSV are m6A-modified.[10] Studies show that inhibiting the writer complex decreases viral gene expression and replication, while inhibiting erasers has the opposite effect.[11] Overexpression of YTHDF reader proteins enhances virion production, indicating a clear pro-viral role.[10][11]

Antiviral Functions of m6A

Conversely, m6A modification can act as a host defense mechanism, restricting viral propagation.

-

Flaviviridae (HCV, ZIKV, DENV): For Hepatitis C Virus (HCV), the m6A pathway is largely antiviral. Depletion of the m6A writers METTL3 and METTL14 increases the production of infectious HCV particles.[16][17] Similarly, depletion of the eraser FTO decreases viral infection.[17][18] During infection, YTHDF proteins, which bind to m6A-modified viral RNA, relocalize to lipid droplets—the sites of viral assembly—and negatively regulate particle production.[16][18] Similar antiviral effects of the m6A machinery have been observed for other flaviviruses, including Zika Virus (ZIKV) and Dengue Virus (DENV).[17][19]

Context-Dependent Roles of m6A

For some viruses, the role of m6A is highly complex, with conflicting reports likely stemming from differences in experimental systems and cell types.

-

Coronaviruses (SARS-CoV-2): The function of m6A in SARS-CoV-2 infection is a subject of ongoing research with seemingly contradictory findings.[11] Several studies report that depletion of METTL3 or YTHDF readers suppresses viral replication in certain cell lines like VeroE6 and Caco-2.[11][20][21] However, other work has suggested that METTL3 and METTL14 can downregulate viral infection, while the eraser ALKBH5 and reader YTHDF2 promote it.[11][15] This discrepancy highlights the cell-type-specific nature of m6A regulation.[21] Furthermore, SARS-CoV-2 can manipulate the host epitranscriptome by upregulating the synthesis of S-adenosylmethionine (SAM), the methyl donor for m6A modification, via the mTORC1 signaling pathway to facilitate its replication.[21][22]

Data Presentation: Quantitative Effects of m6A Modulation

The following tables summarize quantitative data from key studies, illustrating the impact of modulating the m6A machinery on viral replication.

Table 1: Impact of m6A Machinery Modulation on Viral Titers & Infectivity

| Virus | Target Gene/Compound | Experimental System | Observed Effect | Fold/Percent Change | Citation(s) |

| HSV-1 | 3-deazaadenosine (DAA) | Cultured cells | Reduced viral replication | >1000-fold decrease | [11][15] |

| SARS-CoV-2 | siRNA vs. METTL3 | icSARS-CoV-2-mNG | Reduced infected cells | 78-81% decrease | [20] |

| SARS-CoV-2 | siRNA vs. YTHDF2 | icSARS-CoV-2-mNG | Reduced infected cells | 42-66% decrease | [20] |

| SARS-CoV-2 | siRNA vs. YTHDF3 | icSARS-CoV-2-mNG | Reduced infected cells | 75-76% decrease | [20] |

| SARS-CoV-2 | Rhein (FTO inhibitor) | Vero E6 cells | Inhibition of replication | Total inhibition at 200 µg/mL | [23] |

| HIV-1 | CRISPR KO of YTHDF2 | Primary CD4+ T cells | Decreased replication | Significant decrease | [8][24] |

| HIV-1 | CRISPR KO of WTAP/VIRMA | Primary CD4+ T cells | Decreased replication | Significant decrease | [8][24] |

| HCV | shRNA vs. METTL3/14 | Huh7 cells | Increased viral titer | ~2 to 4-fold increase | [16][17] |

| ZIKV | shRNA vs. METTL3/14 | 293T cells | Increased viral titer | ~3-fold increase | [17] |

Table 2: Impact of m6A Modulation on Viral RNA/Protein Levels

| Virus | Target Gene/Compound | Experimental System | Observed Effect | Fold/Percent Change | Citation(s) |

| HIV-1 | METTL3/14/WTAP activator | Cells with provirus | Increased m6A on viral RNA | ~18% increase | [25] |

| RSV | Overexpression of YTHDF2 | A549 cells | Increased viral protein | Significant increase | [10][11] |

| EV71 | Mutation of m6A sites | Cultured cells | Reduced replication | Significant reduction | [7] |

| SV40 | Mutation of m6A on late transcript | Cultured cells | Reduced VP1 expression | Significant reduction | [7] |

m6A-Mediated Regulation of the Host Antiviral Response

Beyond direct modification of viral RNA, the m6A pathway is a critical regulator of the host's innate immune system. Viruses can exploit this regulation to evade detection and clearance.

A key host defense mechanism is the recognition of viral RNA by pattern recognition receptors (PRRs) like RIG-I, which triggers a signaling cascade through MAVS, leading to the production of type I interferons (IFNs).[9][26] m6A modifications can influence this process in several ways:

-

Self vs. Non-Self Discrimination: Host RNAs are decorated with m6A, which can serve as a "self" signal, preventing their recognition by innate immune sensors. Viral RNAs lacking m6A may be more readily detected by RIG-I, leading to a stronger IFN response.[13][26][27]

-

Regulation of IFN Production: The mRNA transcript for IFN-β (IFNB1) is itself m6A-modified. This modification, recognized by the reader YTHDF2, leads to a shorter mRNA half-life.[9][28] Consequently, m6A acts as a negative feedback regulator of the interferon response. Depletion of METTL3 or YTHDF2 stabilizes IFNB1 mRNA, leading to heightened IFN production and a more robust antiviral state.[15][28]

-

Modulation of Signaling Intermediates: Transcripts for key signaling adaptors like MAVS, TRAF3, and TRAF6 are also m6A-modified. During some viral infections, the eraser ALKBH5 is recruited to demethylate these transcripts, causing them to be retained in the nucleus, thereby dampening the downstream IFN signaling pathway.[9][18]

Key Experimental Methodologies

Studying the viral epitranscriptome requires specialized techniques to map m6A sites with high resolution. The gold-standard method is m6A-RNA Immunoprecipitation Sequencing (MeRIP-Seq) .[29][30]

Detailed Protocol: MeRIP-Seq for Viral RNA

This protocol outlines the key steps for identifying m6A sites on viral RNA from infected cells.[29][31]

1. RNA Isolation and Purification:

-

Infect host cells with the virus of interest.

-

At the desired time point, harvest cells and extract total RNA using a method like TRIzol extraction, ensuring RNase-free conditions.

-

Isolate mRNA from the total RNA pool using oligo(dT) magnetic beads. This step enriches for both cellular polyadenylated mRNAs and the polyadenylated genomes/transcripts of many viruses (e.g., SARS-CoV-2, HIV-1).

2. RNA Fragmentation:

-

Fragment the purified mRNA to an average size of ~100-200 nucleotides. This is typically done using chemical fragmentation buffers (e.g., containing Mg2+ or Zn2+) and incubation at an elevated temperature (e.g., 70-95°C).[29][30]

-

Fragmentation is crucial for achieving the necessary resolution to map m6A peaks.

-

Crucially, save a small fraction (5-10%) of the fragmented RNA to serve as the 'Input' control library. This control is essential for normalizing the data and distinguishing true m6A enrichment from transcriptional abundance.

3. Immunoprecipitation (IP):

-

Incubate the fragmented RNA with a highly specific anti-m6A antibody. This step allows the antibody to bind to the m6A-containing RNA fragments.[31]

-

Add Protein A/G magnetic beads to the mixture. The beads will bind to the antibody, capturing the antibody-RNA complexes.

-

Perform a series of stringent washes to remove non-specifically bound RNA fragments.

4. Elution and Library Preparation:

-

Elute the m6A-enriched RNA fragments from the antibody-bead complexes, often using a competitive elution buffer containing free m6A nucleotide.

-

Purify and concentrate the eluted RNA (the 'IP' sample).

-

Construct next-generation sequencing (NGS) libraries from both the 'IP' and 'Input' samples. This involves reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.

5. Sequencing and Data Analysis:

-

Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).

-

Align the sequencing reads from both IP and Input samples to a combined reference genome (containing both host and viral genomes).

-

Use bioinformatics peak-calling algorithms (e.g., MACS2, exomePeak) to identify regions that are significantly enriched in the IP sample relative to the Input sample. These enriched "peaks" represent the locations of m6A modifications.

Therapeutic Implications and Future Directions

The critical role of the m6A pathway in the life cycles of numerous viruses makes it an attractive target for novel antiviral therapies.[11]

-

Targeting the Machinery: Small molecule inhibitors or activators of the writer and eraser enzymes could be developed to modulate viral replication. For viruses that depend on m6A (like IAV and HSV-1), inhibitors of METTL3 could be effective antivirals.[11][25] For viruses restricted by m6A (like HCV), inhibitors of the FTO/ALKBH5 demethylases could enhance this natural host defense.[17][23]

-

Broad-Spectrum Potential: Because many different viruses interact with the same host m6A machinery, drugs targeting these host factors could have broad-spectrum activity. For example, the FTO inhibitor rhein has shown the ability to inhibit the replication of various coronaviruses, including SARS-CoV-2.[23]